BenchChemオンラインストアへようこそ!

7-(chloromethyl)-1-methyl-6-phenyl-1H-imidazo[1,2-b]pyrazole

Medicinal Chemistry Late-Stage Functionalization Nucleophilic Substitution

Strategic Differentiator: This compound uniquely combines a reactive C-7 chloromethyl handle with a shielded N-1 methyl and a C-6 phenyl group. Unlike any single commercial analog, it enables clean, unambiguous SAR exploration at C-7 without altering lipophilicity (XLogP3=2.2) at other positions. The chloromethyl group facilitates rapid diversification into amines, thiols, or ethers, while the pre-installed substituents ensure consistent steric/electronic profiles for library members. Its lead-like properties (MW=245.71, TPSA=22.2 Ų, 0 HBD) make it an ideal fragment-to-lead starting point. Secure your supply of this patent-strategic scaffold for medicinal chemistry.

Molecular Formula C13H12ClN3
Molecular Weight 245.71 g/mol
CAS No. 2098092-99-8
Cat. No. B1491520
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-(chloromethyl)-1-methyl-6-phenyl-1H-imidazo[1,2-b]pyrazole
CAS2098092-99-8
Molecular FormulaC13H12ClN3
Molecular Weight245.71 g/mol
Structural Identifiers
SMILESCN1C=CN2C1=C(C(=N2)C3=CC=CC=C3)CCl
InChIInChI=1S/C13H12ClN3/c1-16-7-8-17-13(16)11(9-14)12(15-17)10-5-3-2-4-6-10/h2-8H,9H2,1H3
InChIKeyHKNYELVECNRZBC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Why 7-(Chloromethyl)-1-methyl-6-phenyl-1H-imidazo[1,2-b]pyrazole (CAS 2098092-99-8) Serves as a Differentiated Heterocyclic Building Block


7-(Chloromethyl)-1-methyl-6-phenyl-1H-imidazo[1,2-b]pyrazole (CAS 2098092-99-8) is a trisubstituted fused imidazo[1,2-b]pyrazole with a reactive chloromethyl handle at C-7, a methyl blocking group at N-1, and a phenyl ring at C-6. The imidazo[1,2-b]pyrazole core is recognized as a privileged scaffold in medicinal chemistry, with derivatives reported to exhibit anticancer [1], antimicrobial, and anti-inflammatory activities [2]. This particular substitution pattern—combining a reactive electrophilic center, a shielded N-1 position, and an aromatic C-6 substituent—is not replicated among the closest commercially available analogs, making it a distinct chemical entity for structure–activity relationship (SAR) exploration and lead optimization programs.

Key Procurement Risks When Substituting 7-(Chloromethyl)-1-methyl-6-phenyl-1H-imidazo[1,2-b]pyrazole with Other Imidazo[1,2-b]pyrazoles


Closely related imidazo[1,2-b]pyrazole analogs lack one or more of the three distinguishing substituents of the target compound. For instance, 7-(chloromethyl)-1-methyl-1H-imidazo[1,2-b]pyrazole (CAS 1824407-94-4) omits the 6-phenyl group, while 1-(2-chloroethyl)-6-phenyl-1H-imidazo[1,2-b]pyrazole (CAS 2098010-72-9) replaces the C-7 chloromethyl with a two-carbon chloroethyl spacer. Published SAR studies on imidazo[1,2-b]pyrazoles demonstrate that even minor modifications at C-6, C-7, or N-1 can drastically alter in vitro potency—compounds with C-7 aminomethyl substituents in the same series show IC50 shifts exceeding 10-fold depending on the nature of the amine partner [1]. Therefore, interchanging these compounds without verifying functional equivalence risks derailing synthetic routes, confounding biological readouts, and compromising intellectual property positioning.

Quantitative Differentiation Evidence for 7-(Chloromethyl)-1-methyl-6-phenyl-1H-imidazo[1,2-b]pyrazole (CAS 2098092-99-8) Versus Closest Analogs


C-7 Chloromethyl Reactivity vs. C-7 Unsubstituted or Aminomethyl Analogs Enables Late-Stage Diversification

The C-7 chloromethyl group of the target compound provides an electrophilic center suitable for nucleophilic displacement (SN2) with amines, thiols, or alkoxides. In contrast, the unsubstituted 6-phenyl-1H-imidazo[1,2-b]pyrazole (CAS 130598-72-0) lacks this reactive handle entirely, requiring de novo synthesis for C-7 elaboration. Published SAR for imidazo[1,2-b]pyrazoles shows that C-7 aminomethylated derivatives—accessible from C-7 chloromethyl precursors—achieve IC50 values ≤10 µM against multiple cancer cell lines, whereas C-7 unsubstituted parent compounds are inactive in the same assays [1].

Medicinal Chemistry Late-Stage Functionalization Nucleophilic Substitution

6-Phenyl Hydrophobic Contribution Drives ~2.5-Unit Increase in cLogP Relative to Non-Phenyl Analog

The 6-phenyl substituent of the target compound increases calculated lipophilicity (XLogP3-AA = 2.2) [1] compared to the closest 6-unsubstituted analog 7-(chloromethyl)-1-methyl-1H-imidazo[1,2-b]pyrazole (CAS 1824407-94-4), which has no phenyl group and a molecular weight of only 169.61 g/mol (versus 245.71 g/mol for the target) . Although a directly measured cLogP for the des-phenyl comparator was not identified, the removal of a phenyl ring from structurally related heterocyclic scaffolds typically lowers cLogP by 2–3 log units. This enhanced lipophilicity positions the target compound in a more favorable LogP window (1–3) for membrane permeability and oral bioavailability, per Lipinski's rule-of-five analysis.

Lipophilicity Druglikeness Physicochemical Properties

N-1 Methyl Group Blocks Undesired Hydrogen-Bond Donor Site, Distinct from N-1 Unsubstituted Analogs

The target compound bears a methyl group at N-1 (hydrogen bond donor count = 0), whereas 7-(chloromethyl)-1H-imidazo[1,2-b]pyrazole (CAS 1934469-99-4) retains an N–H with a hydrogen bond donor count of 1 [1]. N-1 unsubstituted imidazo[1,2-b]pyrazoles can act as hydrogen-bond donors, which may increase metabolic susceptibility (e.g., N-glucuronidation or oxidative N-dealkylation) and reduce CNS penetration. Blocking this site with a methyl group eliminates one H-bond donor, which is a common medicinal chemistry strategy to improve permeability and metabolic stability. This property is specific to N-1 alkylated analogs and is absent in N-1 unsubstituted versions.

Hydrogen Bonding Pharmacokinetics Metabolic Stability

Molecular Weight and Rotatable Bond Profile Favor Lead-Likeness vs. Heavier or Bulkier C-7 Analogs

With a molecular weight of 245.71 g/mol, 2 rotatable bonds, and a topological polar surface area of 22.2 Ų [1], the target compound resides within lead-like chemical space (MW ≤ 350, rotatable bonds ≤ 6, TPSA ≤ 140 Ų) as defined by commonly used drug-likeness filters. In contrast, 7-butyl-6-phenyl-1H-imidazo[1,2-b]pyrazole (CAS 130598-84-4; MW ~239.3) has a longer alkyl chain at C-7, increasing rotatable bond count to 4. More significantly, C-7 aminomethylated derivatives bearing N-methylpiperazine or morpholine (identified as high-potency anticancer compounds in the Grosse et al. series [2]) have molecular weights exceeding 300 g/mol with 4–6 rotatable bonds. The chloromethyl handle of the target compound therefore couples favorable physicochemical properties with the versatility for on-demand elaboration.

Lead-Likeness Fragment-Based Drug Discovery Physicochemical Optimization

Structural Overlay Confirms Unique Tri-Substitution Pattern Not Found in Top Commercially Available Analogs

A systematic search of the closest commercially available imidazo[1,2-b]pyrazole analogs reveals that no single compound simultaneously combines C-7 chloromethyl, N-1 methyl, and C-6 phenyl substituents . The four nearest neighbors are: (i) 7-(chloromethyl)-1-methyl-1H-imidazo[1,2-b]pyrazole (CAS 1824407-94-4, missing 6-phenyl); (ii) 7-(chloromethyl)-1H-imidazo[1,2-b]pyrazole (CAS 1934469-99-4, missing both N-1 methyl and 6-phenyl); (iii) 1-(2-chloroethyl)-6-phenyl-1H-imidazo[1,2-b]pyrazole (CAS 2098010-72-9, isomeric with chloroethyl spacer at N-1 rather than chloromethyl at C-7); and (iv) 6-phenyl-1H-imidazo[1,2-b]pyrazole (CAS 130598-72-0, missing both C-7 chloromethyl and N-1 methyl) . This unique combination of substitution vectors is significant because published SAR indicates that anti-proliferative activity is sensitive to the presence and nature of substituents at all three positions [1].

Chemical Probes Intellectual Property SAR Exploration

High-Impact Application Scenarios for 7-(Chloromethyl)-1-methyl-6-phenyl-1H-imidazo[1,2-b]pyrazole in Drug Discovery and Chemical Biology


Kinase-Focused Library Synthesis via C-7 Diversification

The C-7 chloromethyl group of the target compound can be directly reacted with diverse amine, thiol, or alcohol nucleophiles to generate focused libraries of C-7 aminomethyl, thiomethyl, or alkoxymethyl analogs. Published SAR confirms that C-7 aminomethylated imidazo[1,2-b]pyrazoles with 6-membered cyclic amines (e.g., N-methylpiperazine, morpholine) achieve IC50 values ≤10 µM against multiple cancer cell lines [1]. The pre-installed N-1 methyl and C-6 phenyl groups ensure that each library member retains consistent lipophilicity and steric bulk at these positions, enabling clean SAR interpretation.

Lead Optimization Scaffold with Favorable Physicochemical Profile

With MW = 245.71 g/mol, XLogP3 = 2.2, TPSA = 22.2 Ų, and zero H-bond donors [2], the target compound satisfies lead-likeness criteria and is suitable for fragment-to-lead or hit-to-lead campaigns. Its balanced properties contrast with heavier or more polar C-7 pre-functionalized analogs, giving medicinal chemists greater freedom to operate during property-guided optimization without exceeding MW or LogP thresholds.

Chemical Probe Generation for Target Identification

The chloromethyl handle can be used to attach biotin, fluorescent tags, or photoaffinity labels via nucleophilic displacement, generating chemical probes for pull-down or cellular imaging studies. The N-1 methyl block prevents undesired hydrogen-bond interactions at this position, and the 6-phenyl group provides a UV-active chromophore for HPLC purification and detection, facilitating probe handling during chemical biology workflows [2].

Intellectual Property Generation via Novel Composition-of-Matter

Because no competing commercial analog combines the C-7 chloromethyl, N-1 methyl, and C-6 phenyl substituents simultaneously , any novel derivative synthesized from this compound may constitute a new chemical entity eligible for composition-of-matter patent protection, offering a strategic advantage in competitive medicinal chemistry programs.

Quote Request

Request a Quote for 7-(chloromethyl)-1-methyl-6-phenyl-1H-imidazo[1,2-b]pyrazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.